2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3
Overview
Description
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a unique chemical compound with the empirical formula C11H8F6O4 . It has a molecular weight of 318.17 . This compound is typically found in a solid form .
Synthesis Analysis
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 can be achieved from 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . Another method involves reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) . This code provides a detailed representation of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 are not mentioned in the search results, it’s important to note that its synthesis involves chemical reactions with 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid .Physical And Chemical Properties Analysis
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a solid compound . The compound appears as a white to very pale yellow to pale-red crystal or powder . It is soluble in methanol .Safety and Hazards
This compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYLCZBZKRYQJ-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)O)OCC(F)(F)F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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